molecular formula C22H19N3O2S B2850939 N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide CAS No. 478045-72-6

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide

Cat. No.: B2850939
CAS No.: 478045-72-6
M. Wt: 389.47
InChI Key: SZFHQOKTALGVLB-UHFFFAOYSA-N
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Description

“N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide” is a chemical compound with the CAS Number: 478045-72-6 . It has a molecular weight of 389.48 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C22H19N3O2S/c1-14-11-15(2)24-22(18(14)13-23)28-20-10-5-4-9-19(20)25-21(26)16-7-6-8-17(12-16)27-3/h4-12H,1-3H3,(H,25,26) . This code provides a specific textual representation of the compound’s molecular structure.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

N-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylphenyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-14-11-15(2)24-22(18(14)13-23)28-20-10-5-4-9-19(20)25-21(26)16-7-6-8-17(12-16)27-3/h4-12H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFHQOKTALGVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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